molecular formula C23H23ClN2O2S B601913 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine CAS No. 1391052-52-0

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B601913
CAS No.: 1391052-52-0
M. Wt: 426.97
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Description

1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine ring substituted with a chlorophenyl group, a phenylmethyl group, and a phenylsulfonyl group, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form 4-chlorophenylphenylmethane. This intermediate is then reacted with piperazine in the presence of a base such as sodium hydride to yield 1-[(4-chlorophenyl)phenylmethyl]piperazine. Finally, the sulfonylation of this intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine produces the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    Cetirizine: Another piperazine derivative with antihistamine properties.

    Levocetirizine: The active enantiomer of cetirizine, known for its higher potency and fewer side effects.

    Diphenhydramine: A classic antihistamine with a different chemical structure but similar therapeutic effects.

Uniqueness: 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a phenylsulfonyl group is not commonly found in other antihistamines, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJJNZAAMVPVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-52-0
Record name 1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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